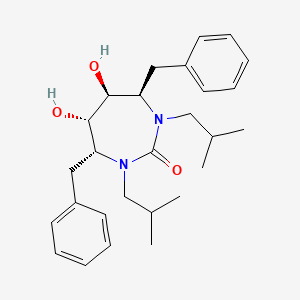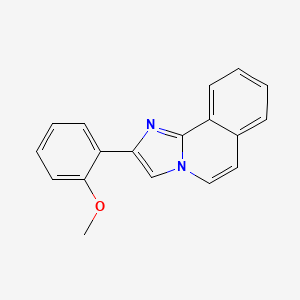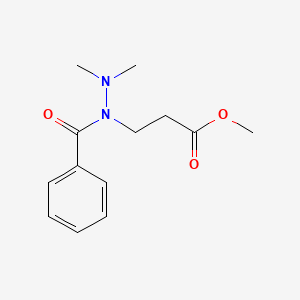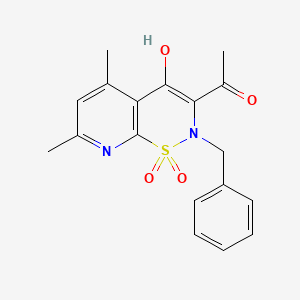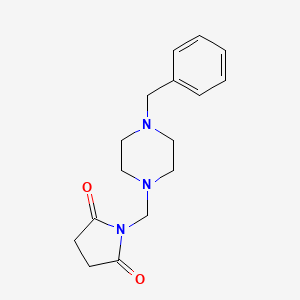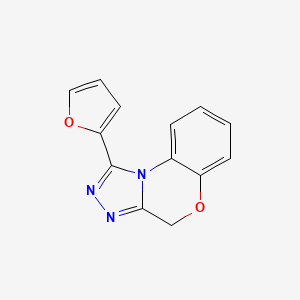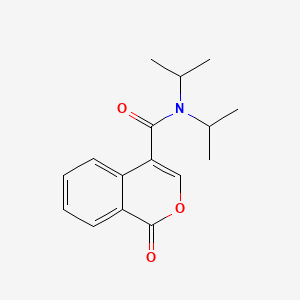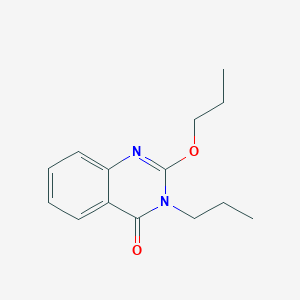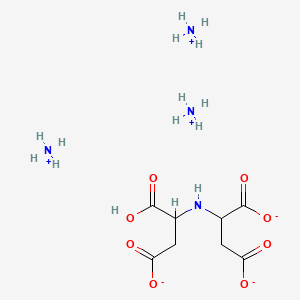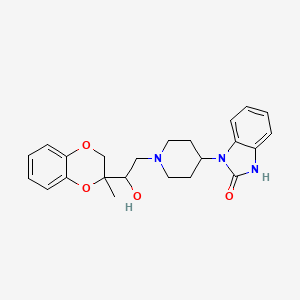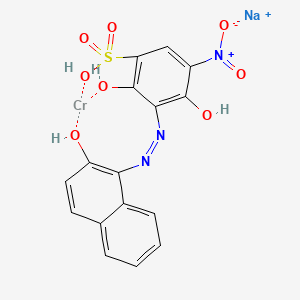
Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) is a complex organic-inorganic compound. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes. The compound’s structure includes a chromate ion complexed with an azo dye, which contributes to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-1-naphthylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-nitro-2-hydroxybenzenesulfonic acid under alkaline conditions to form the azo dye.
Complexation: The azo dye is then reacted with a chromate source, such as sodium chromate, to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through crystallization or filtration processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso compounds or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Substituted derivatives of the original compound.
科学的研究の応用
Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in spectrophotometric analyses.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its chromate and azo components. The chromate ion can participate in redox reactions, while the azo group can interact with various biological molecules through hydrogen bonding and π-π interactions. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- Sodium hydroxy(2-hydroxy-1-naphthylazo)benzenesulfonate
- Sodium hydroxy(2-hydroxy-3-nitro-1-naphthylazo)benzenesulfonate
- Sodium hydroxy(2-hydroxy-1-naphthylazo)-5-nitrobenzenesulfonate
Uniqueness
Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-) is unique due to the presence of both chromate and azo groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its vibrant color make it particularly valuable in industrial and research applications.
特性
CAS番号 |
6370-15-6 |
|---|---|
分子式 |
C16H11CrN3NaO8S+ |
分子量 |
480.3 g/mol |
IUPAC名 |
sodium;chromium;2,4-dihydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H11N3O8S.Cr.Na/c20-11-6-5-8-3-1-2-4-9(8)13(11)17-18-14-15(21)10(19(23)24)7-12(16(14)22)28(25,26)27;;/h1-7,20-22H,(H,25,26,27);;/q;;+1 |
InChIキー |
BQMOIDVJQYEOPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3O)S(=O)(=O)O)[N+](=O)[O-])O)O.[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


